molecular formula C12H18N2O2 B2738032 2-amino-N-(3-ethoxypropyl)benzamide CAS No. 923184-33-2

2-amino-N-(3-ethoxypropyl)benzamide

Cat. No. B2738032
CAS RN: 923184-33-2
M. Wt: 222.288
InChI Key: APTOGYUOKHAHRY-UHFFFAOYSA-N
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Description

2-Amino-N-(3-ethoxypropyl)benzamide, also known as 2-AEB, is an organic compound that has been studied for its potential applications in the fields of medicine and biochemistry. It is a derivative of benzamide, a type of amide, and has an amine group as its functional group. 2-AEB is a small molecule that has been studied for its ability to interact with proteins and other molecules, as well as its potential to act as a prodrug to enhance drug delivery. This article will discuss the synthesis method of 2-AEB, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.

Scientific Research Applications

Antioxidant Properties

2-Amino-N-(3-ethoxypropyl)benzamide has been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Researchers have explored its ability to scavenge reactive oxygen species (ROS) and mitigate oxidative stress .

Antibacterial Activity

The compound’s antibacterial properties have also attracted attention. Studies have examined its efficacy against various bacterial strains. By inhibiting bacterial growth or disrupting cellular processes, it may serve as a potential antimicrobial agent .

Phosphomolybdenum Test

The compound has been evaluated using the phosphomolybdenum test, which assesses total antioxidant capacity. This assay measures the reduction of molybdenum(VI) to molybdenum(V) by antioxidants, providing insights into their radical-scavenging abilities .

Proteomics Research

Researchers in proteomics have explored 2-amino-N-(3-ethoxypropyl)benzamide as a tool for studying protein interactions, modifications, and expression patterns. Its unique chemical structure may offer advantages in proteomic analyses .

Biological Assays

Biologists and pharmacologists can employ this compound in biological assays to investigate cellular processes. Its effects on cell viability, proliferation, and signaling pathways can provide valuable insights into its mechanisms of action .

properties

IUPAC Name

2-amino-N-(3-ethoxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-16-9-5-8-14-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTOGYUOKHAHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-ethoxypropyl)benzamide

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